molecular formula C17H19NO2 B495663 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide

2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide

Cat. No.: B495663
M. Wt: 269.34g/mol
InChI Key: SPDOQPISDSHYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety linked to a butanamide group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkyl halide under basic conditions. For example, biphenyl-4-ol can be reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(biphenyl-4-yloxy)butane.

    Amidation: The next step involves the conversion of the biphenyl ether to the corresponding amide. This can be achieved by reacting 4-(biphenyl-4-yloxy)butane with methylamine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives.

Scientific Research Applications

2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various biphenyl derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets and pathways in the body.

    Industry: The compound is used in the production of polymers, particularly liquid crystals, where it imparts high thermal stability.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide can be compared with other similar compounds, such as:

    4,4’-Biphenol: An aromatic organic compound used in the production of polymers and liquid crystals.

    Biphenyl-4-carboxylic acid: A biphenyl derivative used as an intermediate in organic synthesis.

    4-Bromobiphenyl: A halogenated biphenyl derivative used in various chemical reactions.

The uniqueness of this compound lies in its specific structure, which combines the biphenyl moiety with an amide group, allowing it to participate in a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-methyl-2-(4-phenylphenoxy)butanamide

InChI

InChI=1S/C17H19NO2/c1-3-16(17(19)18-2)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3,(H,18,19)

InChI Key

SPDOQPISDSHYPP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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